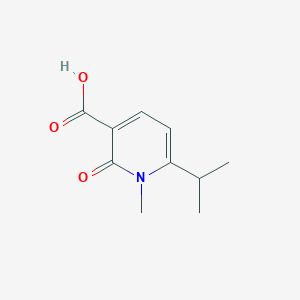![molecular formula C15H21NO4 B1372722 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid CAS No. 683219-93-4](/img/structure/B1372722.png)
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
Descripción general
Descripción
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid is an organic compound with the molecular formula C15H21NO4. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which can be removed under acidic conditions.
Aplicaciones Científicas De Investigación
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protecting group for amino acids. The compound is also used in the synthesis of pharmaceuticals and as a reagent in organic synthesis. In biological research, it is used to study enzyme kinetics and protein structure.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .
Mecanismo De Acción
Target of Action
The primary targets of 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid are currently unknown. This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Mode of Action
It is known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .
Pharmacokinetics
The Boc group is known to increase the lipophilicity of compounds, which can enhance cellular absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the removal of the Boc group requires acidic conditions .
Análisis Bioquímico
Biochemical Properties
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, preventing unwanted reactions during synthesis. Enzymes such as proteases and peptidases can remove the Boc group under specific conditions, allowing the amino acid to participate in further biochemical reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of cells by modulating the activity of specific enzymes and proteins involved in these processes. For example, it may alter the phosphorylation status of signaling proteins, leading to changes in cell behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Boc group can be selectively removed by strong acids, such as trifluoroacetic acid, revealing the free amine group. This deprotection step is essential for the compound to participate in subsequent biochemical reactions. The compound can also act as an enzyme inhibitor or activator, depending on the specific context of its use .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions but can degrade when exposed to strong acids or bases. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to modulate enzyme activity and protein interactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including disruption of normal cellular functions and induction of stress responses. These threshold effects are important considerations in experimental design and interpretation .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo deprotection to release the free amine, which can then participate in transamination reactions and other metabolic processes. These interactions can influence metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The Boc group may also influence the compound’s solubility and transport properties, impacting its overall distribution within the biological system .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, it may localize to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting sequences or modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid typically involves the reaction of 4-aminobutanoic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that subsequently eliminates a carbonate ion to yield the protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group acts as a nucleophile.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while the carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Deprotection: 4-amino-4-phenylbutanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Comparación Con Compuestos Similares
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid is similar to other Boc-protected amino acids, such as 4-{[(Tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid and 4-{[(Tert-butoxy)carbonyl]amino}-4-methylbutanoic acid. it is unique in its structure due to the presence of a phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group can participate in additional reactions, such as electrophilic aromatic substitution, which are not possible with other Boc-protected amino acids.
List of Similar Compounds
- 4-{[(Tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid
- 4-{[(Tert-butoxy)carbonyl]amino}-4-methylbutanoic acid
- 4-{[(Tert-butoxy)carbonyl]amino}-4-ethylbutanoic acid
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(9-10-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLPDLBZBHAMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Methylbenzyl)thio]-1-propanamine](/img/structure/B1372640.png)
![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1372641.png)
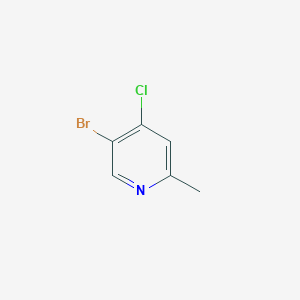
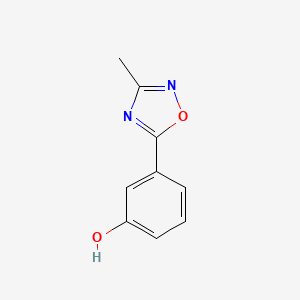

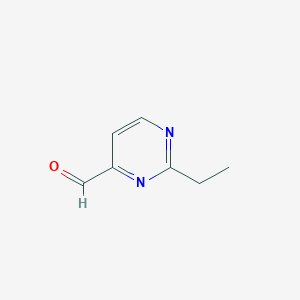


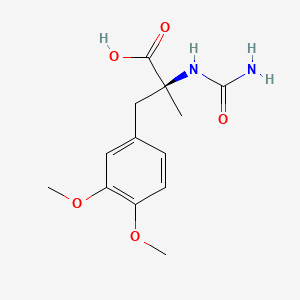
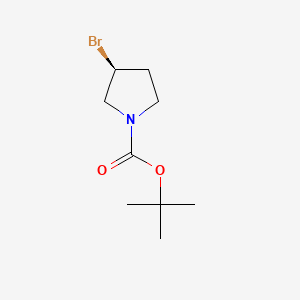
![4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372658.png)
![[4-(Dimethylamino)-3-fluorophenyl]methanol](/img/structure/B1372659.png)

